molecular formula C7H6ClF3N2 B1485159 4-Chloro-6-(3,3,3-trifluoropropyl)pyrimidine CAS No. 1824100-58-4

4-Chloro-6-(3,3,3-trifluoropropyl)pyrimidine

Cat. No.: B1485159
CAS No.: 1824100-58-4
M. Wt: 210.58 g/mol
InChI Key: RDNCNYNJCBZQSW-UHFFFAOYSA-N
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Description

4-Chloro-6-(3,3,3-trifluoropropyl)pyrimidine is a chemical compound characterized by a pyrimidine ring substituted with a chlorine atom at the 4-position and a 3,3,3-trifluoropropyl group at the 6-position. This compound is of interest in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-(3,3,3-trifluoropropyl)pyrimidine typically involves the following steps:

  • Starting Materials: The synthesis begins with 4-chloropyrimidine and 3,3,3-trifluoropropylamine as the primary starting materials.

  • Reaction Conditions: The reaction is usually carried out under controlled conditions, including specific temperature and pressure settings, to ensure the formation of the desired product.

  • Catalysts: Catalysts such as palladium or nickel may be used to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to achieve high yields and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-6-(3,3,3-trifluoropropyl)pyrimidine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions at the chlorine or trifluoropropyl positions can lead to the formation of new compounds.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which can be further utilized in different applications.

Scientific Research Applications

4-Chloro-6-(3,3,3-trifluoropropyl)pyrimidine has several scientific research applications:

  • Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: It can be employed in the study of biological systems and as a tool in molecular biology research.

  • Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-Chloro-6-(3,3,3-trifluoropropyl)pyrimidine exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoropropyl group enhances the compound's reactivity and binding affinity, making it effective in various chemical and biological processes.

Comparison with Similar Compounds

4-Chloro-6-(3,3,3-trifluoropropyl)pyrimidine is unique compared to other similar compounds due to its specific structural features and reactivity. Similar compounds include:

  • 4-Chloro-6-(propyl)pyrimidine: Lacks the trifluoropropyl group, resulting in different chemical properties.

  • 6-(3,3,3-trifluoropropyl)pyrimidine: Does not have the chlorine atom, leading to variations in reactivity and applications.

Properties

IUPAC Name

4-chloro-6-(3,3,3-trifluoropropyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClF3N2/c8-6-3-5(12-4-13-6)1-2-7(9,10)11/h3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDNCNYNJCBZQSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CN=C1Cl)CCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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